molecular formula C22H20N2O2 B12003538 4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide

4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B12003538
M. Wt: 344.4 g/mol
InChI Key: HAVNTLPZZAYUNC-HZHRSRAPSA-N
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Description

4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. The structure of this compound includes a benzohydrazide core with a 4-methylbenzyl ether and a phenylmethylidene substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide typically involves a multi-step process:

  • Formation of 4-[(4-methylbenzyl)oxy]benzohydrazide

      Starting Materials: 4-methylbenzyl alcohol, 4-hydroxybenzohydrazide.

      Reaction: The 4-methylbenzyl alcohol is reacted with 4-hydroxybenzohydrazide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form 4-[(4-methylbenzyl)oxy]benzohydrazide.

  • Condensation with Benzaldehyde

      Starting Materials: 4-[(4-methylbenzyl)oxy]benzohydrazide, benzaldehyde.

      Reaction: The 4-[(4-methylbenzyl)oxy]benzohydrazide is then condensed with benzaldehyde under acidic or basic conditions to form 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide. Common catalysts for this reaction include acetic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Mild to moderate temperatures.

      Products: Oxidized derivatives of the benzohydrazide core.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Low temperatures, inert atmosphere.

      Products: Reduced forms of the hydrazide and imine groups.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent.

      Products: Substituted derivatives at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sodium acetate.

    Solvents: Ethanol, methanol, dichloromethane.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is used as a ligand in coordination chemistry

Biology

This compound exhibits significant biological activity, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents and is studied for its potential to inhibit the growth of pathogenic microorganisms.

Medicine

In medicinal chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is investigated for its anti-inflammatory and anticancer properties. It is a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and proteins, inhibiting their activity and leading to the observed biological effects. The hydrazide and imine groups play crucial roles in these interactions, forming stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylbenzyl)oxy]benzohydrazide: Lacks the phenylmethylidene group, making it less versatile in certain applications.

    N’-[(thiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of a phenyl ring, altering its chemical and biological properties.

    4-[(4-methylphenyl)methoxy]benzohydrazide: Similar structure but different substituents, affecting its reactivity and applications.

Uniqueness

4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its combination of a benzohydrazide core with both a 4-methylbenzyl ether and a phenylmethylidene substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-20(12-14-21)22(25)24-23-15-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+

InChI Key

HAVNTLPZZAYUNC-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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